molecular formula C16H27N5O4 B14990150 8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14990150
M. Wt: 353.42 g/mol
InChI Key: AAYKKHPOQWVXNI-UHFFFAOYSA-N
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Description

8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C18H28N4O4. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3,7-trimethylxanthine with 3-(diethylamino)-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s diethylamino group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine:

    Theophylline: Another xanthine derivative with bronchodilator properties, differing in its substitution pattern.

    Theobromine: Found in cocoa, it has a similar structure but different pharmacological effects.

Uniqueness

8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C16H27N5O4

Molecular Weight

353.42 g/mol

IUPAC Name

8-[[3-(diethylamino)-2-hydroxypropoxy]methyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H27N5O4/c1-6-21(7-2)8-11(22)9-25-10-12-17-14-13(18(12)3)15(23)20(5)16(24)19(14)4/h11,22H,6-10H2,1-5H3

InChI Key

AAYKKHPOQWVXNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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